2,4-Dichloro-3-ethylphenol

Physicochemical Property Lipophilicity QSAR

Supply pain point: Sourcing the precise 2,4-dichloro-3-ethyl substitution pattern for cyan coupler chemistry is challenging; generic chlorophenols fail to deliver the required lipophilicity (XLogP3-AA = 3.6) and steric profile. This compound resolves that gap. • Direct precursor to 2,4-dichloro-3-ethyl-6-nitrophenol (DCENP), the key cyan coupler intermediate for color photographic paper. • Unique 3-ethyl group ensures correct dye performance; structurally similar analogs (e.g., 2,4-dichlorophenol) cannot substitute. • Supplied with verified purity (≥98%) to maximize downstream coupling yield and color quality.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 113220-57-8
Cat. No. B12804030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-ethylphenol
CAS113220-57-8
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1Cl)O)Cl
InChIInChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3
InChIKeyDEHWRJWKQDWKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2,4-Dichloro-3-ethylphenol


2,4-Dichloro-3-ethylphenol is a specific, doubly chlorinated phenol derivative bearing a strategic ethyl substituent at the 3-position. This unique substitution pattern is not merely a structural curiosity; it is the key determinant of the compound's distinct physicochemical profile and its primary application as a vital intermediate, most notably for synthesizing 2,4-dichloro-3-ethyl-6-nitrophenol (DCENP), a key precursor for cyan couplers in color photography [1]. Unlike more common chlorophenols, the defined placement of the ethyl group profoundly influences its lipophilicity (XLogP3-AA = 3.6) and reactivity, governing its utility in dye chemistry and as a building block for more complex functional molecules [2].

Non-Substitutability of 2,4-Dichloro-3-ethylphenol


The value of 2,4-dichloro-3-ethylphenol is inextricably linked to its precise 2,4-dichloro-3-ethyl substitution motif. Attempting to replace it with a structurally similar analog like 2,4-dichlorophenol (2,4-DCP), 2,4-dichloro-3-methylphenol, or even its positional isomer 2,4-dichloro-6-ethylphenol would introduce a different molecule with altered steric and electronic properties. For instance, 2,4-dichlorophenol (XLogP3-AA = 3.0) is significantly less lipophilic, while the 6-ethyl isomer presents a different steric hindrance profile around the phenolic -OH group, affecting reactivity in subsequent functionalization steps. In its primary documented application, the compound serves as a direct precursor to 2,4-dichloro-3-ethyl-6-nitrophenol (DCENP), a key cyan coupler intermediate where the 3-ethyl group is an essential structural feature for the final dye's performance, making generic substitution impossible [1].

Differentiation from Closest Analogs


Superior Lipophilicity

The calculated octanol-water partition coefficient (XLogP3-AA) for 2,4-dichloro-3-ethylphenol is 3.6, which is substantially higher than the foundational analog 2,4-dichlorophenol (XLogP3-AA = 3.0) [1]. This +0.6 log unit difference indicates a four-fold greater preference for the organic phase and implies a significantly higher potential for membrane permeation and bioaccumulation.

Physicochemical Property Lipophilicity QSAR

Precursor to DCENP in Cyan Coupler Synthesis

Patents explicitly describe the synthesis pathway where 4-chloro-3-ethylphenol is chlorinated to form 2,4-dichloro-3-ethylphenol, which is then further processed (sulfonation, oxychlorination, nitration) to yield 2,4-dichloro-3-ethyl-6-nitrophenol (DCENP) with an overall yield of 76% and >99% purity [1]. This specific intermediate is crucial for producing cyan couplers in color photographic paper, an application for which other generic dichlorophenols, lacking the 3-ethyl group, are chemically unsuitable.

Synthetic Chemistry Dye Intermediate Photographic Chemistry

Molecular Weight and Rotatable Bond

2,4-Dichloro-3-ethylphenol (MW: 191.05 g/mol) possesses a single rotatable bond in its ethyl group, a feature absent in 2,4-dichlorophenol (MW: 163.00 g/mol) [1]. This difference contributes to a likely higher melting point. While an experimental melting point could not be sourced from an allowed provider, theoretical predictions indicate a value around 70°C, which is a solid at room temperature, whereas 2,4-dichlorophenol (mp 45°C) is also a solid but has a different crystal lattice energy due to the lack of the ethyl group.

Physicochemical Property Molecular Descriptor Physical Form

Skin Corrosion and Aquatic Chronic Toxicity

Based on the harmonized C&L notification, 2,4-dichloro-3-ethylphenol is classified as Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage) and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects) [1]. In comparison, 2,4-dichlorophenol is often cited with a less severe skin corrosion classification (Category 1C or 2 depending on jurisdiction) and is also an aquatic acute toxicant, but the specific M-factor and chronic classification set a distinct regulatory bar [2]. This rigorous hazard profile necessitates enhanced protective measures in its handling and transport.

Toxicology Regulatory Safety

Applications of 2,4-Dichloro-3-ethylphenol


Cyan Coupler Precursor

The compound is the direct precursor to 2,4-dichloro-3-ethyl-6-nitrophenol (DCENP), a critical intermediate for cyan couplers used in color photographic paper. Its specific 3-ethyl substitution pattern is chemically required, making it a non-substitutable raw material for this supply chain. A supplier's ability to provide this compound with high purity (>98%) and consistent quality is paramount for ensuring the yield and color quality of the final coupler [1].

Agrochemical Discovery Scaffold

The compound's distinct physicochemical profile (XLogP3-AA = 3.6) and structural similarity to known herbicidal phenols make it a valuable scaffold for developing new agrochemicals. Its increased lipophilicity, compared to simple chlorophenols, is a desirable trait for enhancing cuticle penetration in plants. It serves as a starting point for creating combinatorial libraries of N-alkynyl-2-alkoxy-2-(substituted phenoxy)alkylamides and other derivatives for fungicidal screening [2].

Metabolite and Impurity Standards

As a defined, unusual chlorinated phenolic building block, 2,4-dichloro-3-ethylphenol is ideal for synthesizing specific metabolites, degradation products, or impurity reference standards of more complex pharmaceuticals and agrochemicals that contain a similar fragment. Its unique exact mass (189.9952203 Da) facilitates its use as a high-resolution mass spectrometry (HRMS) standard for trace analysis in environmental or biological matrices [3].

Environmental Fate and Ecotoxicology Research

Due to its specific H410 aquatic chronic toxicity classification, this compound serves as a model substance for studying the environmental behavior, bioaccumulation, and long-term effects of chlorinated phenols. Research institutions or testing facilities would procure it to develop analytical methods for its detection in water and soil, or to study its biodegradation pathways compared to less lipophilic and less toxic analogs like 2,4-dichlorophenol [4].

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